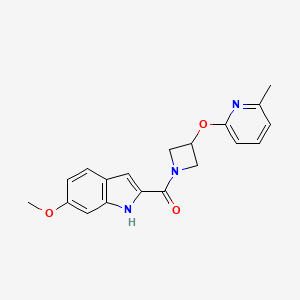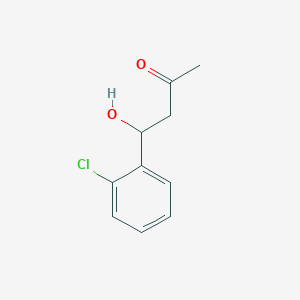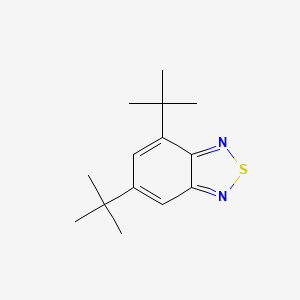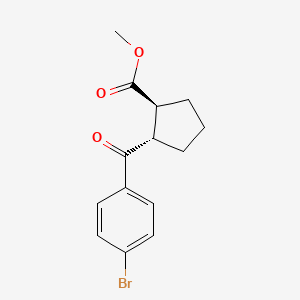
4-(2-Oxocycloheptyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxocycloheptyl)benzonitrile is an organic compound with the molecular formula C14H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-oxocycloheptyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxocycloheptyl)benzonitrile typically involves the reaction of benzonitrile with a cycloheptanone derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzonitrile reacts with 2-oxocycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve process efficiency .
化学反应分析
Types of Reactions
4-(2-Oxocycloheptyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .
科学研究应用
4-(2-Oxocycloheptyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 4-(2-Oxocycloheptyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various chemical reactions and interactions .
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, benzonitrile, has a simpler structure and different reactivity compared to 4-(2-Oxocycloheptyl)benzonitrile.
Cycloheptanone: This compound shares the cycloheptanone moiety but lacks the benzonitrile group.
4-(2-Oxocyclohexyl)benzonitrile: A similar compound with a cyclohexyl instead of a cyclo
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
4-(2-oxocycloheptyl)benzonitrile |
InChI |
InChI=1S/C14H15NO/c15-10-11-6-8-12(9-7-11)13-4-2-1-3-5-14(13)16/h6-9,13H,1-5H2 |
InChI 键 |
PNHRANRXCYBJIS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)



![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)








